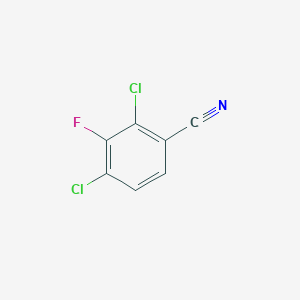

2,4-Dichloro-3-fluorobenzonitrile

説明

Significance of Halogenated Benzonitriles in Chemical Science

Halogenated benzonitriles are aromatic compounds that feature one or more halogen atoms and a nitrile group (-C≡N) attached to a benzene (B151609) ring. This combination of functional groups makes them valuable building blocks in organic chemistry. The nitrile group can be converted into various other functional groups, such as amines, carboxylic acids, and amides, while the halogen atoms provide sites for further chemical modifications, such as cross-coupling reactions.

Fluorinated aromatic compounds, in particular, are recognized for their unique properties, including low toxicity, high efficacy, and strong metabolism in medicinal and agricultural applications. databridgemarketresearch.com The presence of halogens can significantly influence the biological activity of a molecule. eurochlor.org For instance, halogenation is a crucial step in the synthesis of many pharmaceuticals, polymers, and other fine chemicals. mt.com

Role of Chlorine and Fluorine Substituents in Aromatic Systems

The presence of chlorine and fluorine atoms on an aromatic ring has a profound impact on the molecule's reactivity and physical properties. Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect, which is a consequence of their high electronegativity. libretexts.orgopenstax.orgquora.com This effect reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

Fluorine, being the most electronegative element, exerts a strong inductive effect. stackexchange.com However, it is a less effective deactivator in electrophilic aromatic substitution compared to chlorine because its smaller size allows for more effective overlap of its p-orbitals with the aromatic π-system, leading to a more significant resonance donation. csbsju.educhegg.com The substitution of fluorine atoms onto a benzene ring can also enhance the stability of the ring. acs.org

Electron-Withdrawing Effects and Aromatic Reactivity

The electron-withdrawing nature of the chlorine and fluorine substituents, combined with the nitrile group, significantly influences the reactivity of the aromatic ring of 2,4-dichloro-3-fluorobenzonitrile. The inductive withdrawal of electrons by the halogens makes the benzene ring electron-deficient. libretexts.org This deactivation is a key consideration in planning synthetic routes involving this compound.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing properties of the halogens and the nitrile group are beneficial. These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction, thereby facilitating the substitution of a leaving group by a nucleophile. stackexchange.com Fluorine's strong inductive effect is particularly effective at stabilizing this intermediate. stackexchange.com

Historical Context of Benzonitrile (B105546) Derivatives in Organic Synthesis

Benzonitrile, the parent compound of this family, was first reported by Hermann Fehling in 1844. wikipedia.orgatamankimya.com He synthesized it through the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.orgatamankimya.com This discovery laid the groundwork for the study and utilization of the entire class of nitrile compounds.

Over the years, benzonitrile and its derivatives have become indispensable in organic synthesis. They serve as versatile precursors for a wide range of chemical compounds. wikipedia.org The nitrile group can be hydrolyzed to form amides or carboxylic acids, or reduced to produce amines. wikipedia.org Benzonitriles are also used in the synthesis of more complex molecules through reactions like the Rosenmund-von Braun reaction, which involves the use of cuprous cyanide. wikipedia.org

The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, has further expanded the utility of halogenated benzonitriles. sci-hub.se These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals. For example, o-tolyl benzonitrile is a key starting material for the synthesis of sartan drugs, a class of antihypertensives. sci-hub.se

Overview of Research Trends and Challenges for this compound

Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of high-value compounds, particularly pharmaceuticals. For example, it is a crucial building block for the synthesis of finafloxacin (B1662518) hydrochloride, a novel fluoroquinolone antibiotic. researchgate.net

The synthesis of this compound and related compounds itself presents certain challenges. Researchers are continuously seeking more efficient and environmentally friendly synthetic methods. rsc.org This includes the development of novel catalysts and reaction conditions to improve yields and reduce the use of hazardous reagents. researchgate.netgoogle.com For example, processes for the preparation of dichlorofluorobenzonitriles often involve ammoxidation of the corresponding toluenes or halogen exchange reactions. google.comgoogle.com

The unique substitution pattern of this compound also makes it a subject of interest for studying the effects of multiple halogen substituents on the reactivity and properties of aromatic compounds. Understanding these effects is crucial for designing new molecules with desired biological or material properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGPQHZYZNHITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598482 | |

| Record name | 2,4-Dichloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161612-68-6 | |

| Record name | 2,4-Dichloro-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 3 Fluorobenzonitrile

Established Synthetic Routes and Reaction Mechanisms

Halogen-Exchange Fluorination Strategies

Halogen-exchange (Halex) fluorination is a common and effective method for introducing fluorine atoms into aromatic rings. This approach involves the substitution of a chlorine atom with a fluorine atom, typically by reacting a chlorinated precursor with a fluoride (B91410) salt.

The core of halogen-exchange fluorination lies in the Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, a fluoride ion acts as a nucleophile, attacking an electron-deficient aromatic ring and displacing a halide leaving group. For the synthesis of 2,4-dichloro-3-fluorobenzonitrile, the precursor would be a suitably substituted dichlorobenzonitrile. The reaction is typically carried out in the presence of a polar aprotic solvent which helps to solubilize the fluoride salt and facilitate the reaction. google.com

Common fluoride sources for these reactions include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF). researchgate.netnih.gov The choice of fluoride source can impact reaction conditions, with more reactive sources like anhydrous tetramethylammonium (B1211777) fluoride (Me4NF) allowing for milder reaction temperatures. nih.govnih.gov The efficiency of the SNAr reaction is highly dependent on the electronic nature of the substrate, with electron-withdrawing groups on the aromatic ring accelerating the substitution.

Table 1: Comparison of Fluoride Sources for SNAr Reactions

| Fluoride Source | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Potassium Fluoride (KF) | High temperatures (>130 °C), polar aprotic solvents researchgate.netnih.gov | Inexpensive researchgate.net | Low solubility, requires harsh conditions nih.gov |

| Cesium Fluoride (CsF) | Elevated temperatures researchgate.net | More reactive than KF | Higher cost researchgate.net |

| Anhydrous Tetramethylammonium Fluoride (Me4NF) | Can proceed at room temperature nih.govnih.gov | High reactivity, mild conditions nih.govnih.gov | Can be more expensive than alkali metal fluorides |

To improve the efficiency and overcome the limitations of high reaction temperatures and long reaction times associated with traditional halogen-exchange reactions, various catalytic systems are employed. These catalysts facilitate the reaction by enhancing the solubility and nucleophilicity of the fluoride source.

Quaternary ammonium (B1175870) salts are widely used as phase-transfer catalysts in halogen-exchange reactions. google.com These compounds, which feature a central nitrogen atom bonded to four organic groups, can form complexes with the fluoride anion, effectively transporting it from the solid or aqueous phase to the organic phase where the reaction occurs. This increases the concentration of the active fluorinating agent in the reaction medium. google.com For instance, quaternary ammonium compounds containing at least one alkoxypolyoxyalkyl radical have been shown to be effective catalysts for the synthesis of fluorobenzonitriles from their corresponding chlorobenzonitriles. google.com The use of these catalysts can lead to higher yields and allow for reactions to be conducted at lower temperatures, ranging from 80° to 220° C. google.com

Similar to quaternary ammonium salts, phosphonium (B103445) salts can also act as effective phase-transfer catalysts. Tetraphenylphosphonium bromide, for example, has been utilized in the halogen-exchange fluorination of chlorobenzaldehydes to their corresponding fluorobenzaldehydes. researchgate.net The mechanism involves the phosphonium cation pairing with the fluoride anion, thereby increasing its solubility and reactivity in the organic solvent. This catalytic approach has demonstrated high yields and selectivity under optimized conditions. researchgate.net While specific examples for this compound are not detailed, the principle is transferable to the synthesis of various fluorinated aromatic nitriles.

Catalytic Systems for Halogen Exchange

Ammoxidation Processes of Halogenated Toluenes

An alternative and industrially significant route to producing benzonitriles is through the ammoxidation of the corresponding toluenes. medcraveonline.com This process involves the reaction of a substituted toluene (B28343) with ammonia (B1221849) and an oxidizing agent, typically air, at high temperatures in the gas phase over a solid catalyst. google.comgoogle.com

For the synthesis of this compound, the starting material would be 2,4-dichloro-3-fluorotoluene (B3110598). This process is often part of a larger synthetic scheme where an isomeric mixture of dichlorofluorotoluenes is produced and then subjected to ammoxidation. google.com The resulting mixture of nitrile isomers can then be separated. google.com The reaction is typically carried out at temperatures between 350°C and 550°C. google.comgoogle.com

The catalysts used in ammoxidation are crucial for achieving high selectivity and yield. medcraveonline.com These are often complex mixed metal oxides. medcraveonline.com The process offers an advantage in that it can directly convert a methyl group to a nitrile group in a single step.

Table 2: Typical Ammoxidation Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Dichlorofluorotoluene, Ammonia, Air, Steam | google.comgoogle.com |

| Molar Ratio (Dichlorofluorotoluene:Ammonia:Air:Steam) | 1 : 1-3 : 7.5-15 : 0-10 | google.comgoogle.com |

| Temperature | 350-550 °C | google.comgoogle.com |

| Phase | Gas Phase | google.comgoogle.com |

| Catalyst | Ammoxidation Catalyst (e.g., mixed metal oxides) | medcraveonline.comgoogle.com |

Gas-Phase Ammoxidation with Catalysts

Gas-phase ammoxidation is a significant industrial method for converting substituted toluenes into their corresponding benzonitriles. This process involves the reaction of the toluene derivative with ammonia and an oxygen source, typically air, at elevated temperatures over a solid catalyst.

A patented process describes the synthesis of a mixture of 2,4-dichloro-5-fluorobenzonitrile (B139205) and 2,6-dichloro-3-fluorobenzonitrile (B173952). google.com This is achieved by the joint ammoxidation of a mixture of 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene. google.com The reaction is carried out in the gas phase at temperatures ranging from 350°C to 550°C. google.com The molar ratio of the reactants—dichlorofluorotoluene, ammonia, air, and steam—is a critical parameter for optimizing the yield of the desired nitriles. google.comgoogle.com A typical molar ratio is 1:1-3:7.5-15:0-10 (dichlorofluorotoluene:ammonia:air:steam). google.com The resulting mixture of benzonitriles can then be separated into its pure components. google.com

The catalysts employed in ammoxidation reactions are typically complex metal oxides. For the ammoxidation of toluene and its derivatives, catalysts based on vanadium and titanium oxides are commonly used. iaea.org The composition and crystalline structure of the catalyst play a crucial role in its activity and selectivity. iaea.org For instance, in V₂O₅/TiO₂ catalysts, the relative amounts of vanadia species that strongly interact with the titania support versus bulk vanadium oxide can influence the reaction outcome. iaea.org The development of new catalysts, such as transition metal oxide clusters fabricated within the pores of zeolites, has shown promise in improving the selectivity and efficiency of ammoxidation reactions by suppressing undesirable combustion side reactions. medcraveonline.com

Table 1: Reaction Parameters for Gas-Phase Ammoxidation

| Parameter | Value/Range |

| Starting Material | Mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene |

| Reactants | Ammonia, Air, Steam |

| Temperature | 350°C - 550°C |

| Catalyst | Ammoxidation catalyst (e.g., V₂O₅/TiO₂) |

| Product | Mixture of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile |

This table summarizes the key reaction parameters for the gas-phase ammoxidation synthesis of dichlorofluorobenzonitriles.

Conversion of Alkyl Benzenes to Benzonitriles

The conversion of alkylbenzenes to benzonitriles is a fundamental transformation in organic synthesis. Ammoxidation stands out as a direct and efficient method for this conversion. tue.nl The reaction involves the catalytic oxidation of the alkyl side-chain in the presence of ammonia. libretexts.org

The reactivity of the alkyl group is attributed to the stability of the benzylic radical intermediate formed during the reaction. libretexts.org This allows for the selective oxidation of the benzylic carbon. The process is widely applied in the industrial production of various benzonitrile (B105546) derivatives. medcraveonline.com For example, the ammoxidation of toluene to benzonitrile is a well-established industrial process. gychbjb.comgoogle.com

The choice of catalyst is critical for achieving high yields and selectivity. Mixed metal oxides, particularly those containing vanadium, are effective catalysts for this transformation. iaea.orgresearchgate.net Research has also explored the use of zeolite-encaged metal oxides to enhance catalytic performance. tue.nl The reaction conditions, including temperature and reactant ratios, are carefully controlled to optimize the production of the desired benzonitrile and minimize side reactions like the formation of carbon oxides. medcraveonline.comgychbjb.com

Derivatization from Related Halogenated Precursors

The synthesis of this compound can also be achieved through the chemical modification of other halogenated compounds. These methods often involve multi-step reaction sequences starting from readily available precursors.

A notable pathway for synthesizing the related isomer, 2,6-dichloro-3-fluorobenzonitrile, utilizes 2,6-dichloro-3-fluoroacetophenone as a starting material. researchgate.netgoogle.com This multi-step process demonstrates the conversion of an acetophenone (B1666503) derivative into a benzonitrile.

One documented synthesis involves a three-step process starting with the chlorination of 2,6-dichloro-3-fluoroacetophenone. google.com In the first step, the acetophenone is reacted with chlorine gas in a glacial acetic acid/sodium acetate (B1210297) system to yield α,α,α,2,6-pentachloro-3-fluoroacetophenone. google.com This intermediate is then subjected to ammonolysis. Ammonia gas is introduced into a solution of the pentachloro-acetophenone in an organic solvent until saturation, leading to the formation of 2,6-dichloro-3-fluorobenzamide. google.com

Other dehydrating agents commonly used for the conversion of benzamides to benzonitriles include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com The choice of dehydrating agent and reaction conditions can be tailored based on the specific substrate and desired purity of the product.

Table 2: Synthesis of 2,6-Dichloro-3-fluorobenzonitrile from 2,6-Dichloro-3-fluoroacetophenone

| Step | Reactants | Product |

| 1. Chlorination | 2,6-Dichloro-3-fluoroacetophenone, Chlorine gas | α,α,α,2,6-Pentachloro-3-fluoroacetophenone |

| 2. Ammonolysis | α,α,α,2,6-Pentachloro-3-fluoroacetophenone, Ammonia gas | 2,6-Dichloro-3-fluorobenzamide |

| 3. Dehydration | 2,6-Dichloro-3-fluorobenzamide, Bis(trichloromethyl) carbonate | 2,6-Dichloro-3-fluorobenzonitrile |

This table outlines the key steps and transformations in the synthesis of 2,6-dichloro-3-fluorobenzonitrile starting from the corresponding acetophenone.

Another synthetic route to dichlorofluorobenzonitriles involves the conversion of the corresponding benzoic acid derivatives. A process for preparing 2,4-dichloro-5-fluorobenzonitrile starts from 2,4-dichloro-5-fluorobenzoic acid. google.com

This synthesis is a multi-step process that first involves the conversion of the carboxylic acid to an acid chloride. This is typically achieved by reacting the benzoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. google.com The resulting acid chloride is then treated with ammonia to form the corresponding benzamide (B126). google.com The final step is the dehydration of this amide, using a dehydrating agent such as phosphorus oxychloride, to yield the desired 2,4-dichloro-5-fluorobenzonitrile. google.com

This method highlights a classic approach to nitrile synthesis from carboxylic acids, proceeding through the acid chloride and amide intermediates. The availability of the starting dichloro-fluorobenzoic acid is a key factor in the feasibility of this route.

Conversion of Dichloro-fluorobenzoic Acids

Nitration, Reduction, Diazotization, and Sandmeyer Reactions

A classical synthetic route to produce a cyano-functionalized dichlorofluorobenzene ring involves a sequence of fundamental organic reactions. One established method starts from a substituted fluorobenzoic acid or nitrobenzene (B124822) and proceeds through nitration, reduction, diazotization, and a Sandmeyer reaction. researchgate.netgoogle.com For instance, a process starting with 2,4-dichloro-5-fluorobenzoic acid would first involve nitration to introduce a nitro group onto the aromatic ring. researchgate.net This nitro-intermediate is then subjected to a reduction reaction, typically using a metal catalyst, to convert the nitro group (-NO2) into an amino group (-NH2).

Following the formation of the aniline (B41778) derivative, the next step is diazotization, where the amino group is treated with a nitrite (B80452) source, such as sodium nitrite, in an acidic solution to form a diazonium salt. organic-chemistry.org This intermediate is often unstable and is used directly in the final step: the Sandmeyer reaction. nih.gov In this concluding step, the diazonium salt is treated with a copper(I) cyanide salt, which replaces the diazonium group with a cyano (-CN) group, yielding the desired benzonitrile structure. researchgate.netorganic-chemistry.org

However, this multi-step pathway has significant disadvantages. The Sandmeyer reaction, in particular, can suffer from poor and inconsistent yields and necessitates the use of excess cyanide, which poses a considerable safety and environmental hazard. researchgate.net

Novel and Facile Synthetic Approaches

In response to the limitations of classical methods, research has focused on developing novel and more straightforward synthetic strategies. These modern approaches prioritize efficiency, higher yields, and operational simplicity.

Utilization of Industrial By-products as Starting Materials

A key innovation in the synthesis of this compound and related compounds is the use of industrial by-products as starting materials. This approach not only provides a cost-effective pathway but also adds value to materials that might otherwise be considered waste.

| Starting Material | Process | Product(s) | Overall Yield | Reference |

| 2,6-dichloro-3-fluoroacetophenone | Manufacturing-scale synthesis | 2,6-dichloro-3-fluorobenzonitrile | 77% | researchgate.net |

| Mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene | Joint Ammoxidation | Mixture of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile | Not specified | google.comgoogle.com |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is paramount in modern chemical synthesis, aiming to reduce environmental impact through thoughtful design of reaction pathways.

Environmentally Benign Solvents and Reagents

A significant aspect of green synthesis is the replacement of hazardous solvents and reagents with more environmentally friendly alternatives. wjpmr.com In the synthesis of 2,6-dichloro-3-fluorobenzonitrile from an industrial by-product, ethanol (B145695) was chosen as a suitable "green" solvent. researchgate.net This contrasts with other methods that require reagents and conditions that generate large volumes of wastewater. researchgate.net Furthermore, broader research into nitrile synthesis has demonstrated the potential of using ionic liquids as recyclable agents that can serve multiple roles as a co-solvent, catalyst, and phase-separation medium, thereby simplifying the process and eliminating the need for metal salt catalysts. rsc.org

Atom Economy and Waste Reduction in Production

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgacs.org The formula for atom economy is:

Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. acs.org In contrast, substitution and elimination reactions, which are central to the classical nitration-reduction-Sandmeyer pathway, tend to have poor atom economy. researchgate.net This traditional route generates substantial waste in the form of spent acids, reducing agents, and inorganic salts from the diazotization and Sandmeyer steps. Newer, more direct synthetic methods, especially those that build molecules through addition or catalytic processes, offer significantly better atom economy and align with the goal of waste reduction. researchgate.netacs.org

Scale-Up Considerations and Industrial Production

The industrial-scale synthesis of this compound is not extensively detailed in publicly available literature, with many processes focusing on related isomers such as 2,6-dichloro-3-fluorobenzonitrile or 2,4-dichloro-5-fluorobenzonitrile. However, based on established industrial methodologies for analogous halogenated benzonitriles, plausible and efficient manufacturing routes can be outlined. Key considerations for large-scale production include the availability and cost of starting materials, reaction efficiency, catalyst selection, and methods for purification to achieve high-purity final product.

Two primary synthetic pathways are considered viable for industrial production: the ammoxidation of a corresponding toluene derivative and the multi-step conversion from a substituted benzene (B151609) precursor.

Route 1: Ammoxidation of 2,4-Dichloro-3-fluorotoluene

Ammoxidation is a highly effective industrial method for converting methyl-substituted aromatic compounds directly into benzonitriles in a single, continuous gas-phase operation. This process involves the reaction of the substituted toluene with ammonia and an oxygen source (typically air) at high temperatures over a solid-state catalyst.

A patented process describes the co-production of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile from their respective toluene precursors. google.com This technology is directly applicable to the synthesis of this compound, provided that the corresponding 2,4-dichloro-3-fluorotoluene is available as a starting material.

Key Process Parameters for Ammoxidation:

Reactants: 2,4-Dichloro-3-fluorotoluene, Ammonia (NH₃), Air (as a source of O₂)

Catalyst: Typically a complex mixed metal oxide catalyst, often based on Vanadium (V) and Antimony (Sb) on a titanium oxide support.

Temperature: High temperatures are required, generally in the range of 350°C to 550°C. google.com

Phase: Gas-phase reaction.

Purification: The resulting nitrile mixture from the reactor is cooled and then separated. Fractional distillation under vacuum is an effective method for isolating the individual isomers to a high purity (>99%). google.com

The main challenge for this route on an industrial scale is the commercial availability and cost of the 2,4-dichloro-3-fluorotoluene precursor.

Route 2: Multi-step Synthesis from 1,3-Dichloro-2-fluorobenzene

A more conventional, multi-step batch process approach would likely start from a more readily available precursor like 1,3-dichloro-2-fluorobenzene. This route involves the introduction of a nitrogen-containing functional group, which is then converted to the nitrile. The Sandmeyer reaction is a classic and industrially proven method for this transformation.

The proposed steps are:

Nitration: Introduction of a nitro group (-NO₂) onto the benzene ring.

Reduction: Conversion of the nitro group to an amino group (-NH₂).

Diazotization & Cyanation (Sandmeyer Reaction): Conversion of the amino group to a nitrile (-CN).

A process for synthesizing a related compound, 2,4-dichloro-5-fluorobenzonitrile, utilizes a Sandmeyer reaction from the corresponding aniline, indicating the industrial feasibility of this type of transformation. google.com

The table below outlines the key considerations for each step in this proposed industrial synthesis.

Table 1: Industrial Synthesis Steps from 1,3-Dichloro-2-fluorobenzene

| Step | Reaction | Reagents & Conditions | Scale-Up Considerations |

|---|---|---|---|

| 1. Nitration | Introduction of a nitro group to form 2,4-dichloro-1-fluoro-3-nitrobenzene. | Reagents: Fuming Nitric Acid (HNO₃), Fuming Sulfuric Acid (H₂SO₄).Temperature: Controlled below 90°C, often between 60-80°C to prevent decomposition. googleapis.com | Management of highly corrosive and exothermic reaction. Requires specialized acid-resistant reactors and precise temperature control. Efficient mixing is crucial to ensure regioselectivity and prevent side reactions. |

| 2. Reduction | Reduction of the nitro group to form 2,4-dichloro-3-fluoroaniline. | Reagents: Iron powder in acidic medium (e.g., HCl/H₂O) or catalytic hydrogenation (e.g., H₂ gas with Pd/C or PtO₂ catalyst). | Catalytic hydrogenation is often preferred in modern industrial settings for its cleaner reaction profile and higher yields, though it requires high-pressure reactors. The handling of flammable hydrogen gas is a major safety consideration. |

| 3. Sandmeyer Reaction | Conversion of the aniline to the final benzonitrile product. | 1. Diazotization: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) at low temperatures (0-5°C).2. Cyanation: Copper(I) Cyanide (CuCN) or a mixture of KCN/CuSO₄. | Strict temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The use of highly toxic cyanide salts necessitates stringent safety protocols and waste treatment procedures to handle cyanide-containing effluent. |

Purification and Industrial Viability

For both routes, the final purification of this compound is critical. Industrial-scale purification would typically involve:

Crude Isolation: Filtration to remove solid by-products or catalysts.

Extraction: Use of organic solvents to extract the product from the aqueous reaction mixture.

Distillation: Fractional distillation under reduced pressure is the most effective method to achieve high purity (e.g., >98-99%), separating the target compound from any remaining starting materials, solvents, or isomeric impurities.

Chemical Reactivity and Transformation Pathways of 2,4 Dichloro 3 Fluorobenzonitrile

Nucleophilic Reactions at Aromatic Ring Positions

The presence of the strongly deactivating nitrile group makes the aromatic ring of 2,4-dichloro-3-fluorobenzonitrile highly electron-deficient. This property renders the compound susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway less common for simple benzene (B151609) rings but favored for aryl halides bearing potent electron-withdrawing substituents. libretexts.org In this mechanism, a nucleophile attacks the electron-poor ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before a leaving group is expelled. libretexts.orgyoutube.com

In this compound, the nitrile group exerts its strongest activating effect on the ortho (C2) and para (C4) positions. Consequently, the chlorine atoms at C2 and C4 are the primary sites for nucleophilic attack. The fluorine atom at the meta position (C3) is not similarly activated because the negative charge of the intermediate cannot be delocalized onto the nitrile group from this position. libretexts.org

Therefore, nucleophilic substitution reactions on this molecule are expected to result in the displacement of one of the chlorine atoms. While fluoride (B91410) is often an excellent leaving group in SNAr reactions—due to the high electronegativity of fluorine making the attached carbon highly electrophilic and thus accelerating the rate-determining nucleophilic attack—its position in this molecule makes it less likely to be displaced compared to the activated chlorine atoms. youtube.comresearchgate.net The reaction preferentially occurs at the positions where the intermediate is best stabilized.

The reactivity of the aromatic ring is significantly influenced by the electronic properties of its substituents.

Nitrile Group (-CN): As a powerful electron-withdrawing group, the nitrile function is the primary activator for the SNAr reaction. It stabilizes the negatively charged Meisenheimer complex through resonance, but only when the nucleophilic attack occurs at the ortho or para positions. libretexts.orgyoutube.com

Chlorine Atoms (-Cl): Located at the activated ortho and para positions, the chlorine atoms serve as the leaving groups in SNAr reactions. Their inductive electron-withdrawing effect further increases the electrophilicity of the carbon atoms to which they are attached.

The combined electronic effects of the nitrile and halogen substituents make this compound a reactive substrate for the synthesis of various derivatives via nucleophilic displacement of a chlorine atom.

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a versatile functional handle that can undergo various transformations, including hydrolysis, reduction, and metal-mediated bond activation.

The nitrile group can be readily converted into other key functional groups, providing pathways to different classes of compounds. Two fundamental transformations are hydrolysis and reduction. libretexts.org

Hydrolysis to Carboxylic Acids: In the presence of aqueous acid or base under heating, the nitrile group of this compound can be hydrolyzed to a carboxylic acid. This reaction proceeds via an intermediate amide, ultimately yielding 2,4-dichloro-3-fluorobenzoic acid. libretexts.orgyoutube.com

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using strong reducing agents. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄), which converts the nitrile to (2,4-dichloro-3-fluorophenyl)methanamine through the addition of hydride ions. libretexts.orgyoutube.com

| Starting Material | Reagents & Conditions | Product | Functional Group Transformation |

|---|---|---|---|

| This compound | H₃O⁺, Heat or 1. NaOH, H₂O, Heat 2. H₃O⁺ | 2,4-dichloro-3-fluorobenzoic acid | -C≡N → -COOH |

| This compound | 1. LiAlH₄, Ether 2. H₂O | (2,4-dichloro-3-fluorophenyl)methanamine | -C≡N → -CH₂NH₂ |

The activation of the typically robust C-CN bond in nitriles by transition metals represents a modern approach in synthetic chemistry, enabling novel bond-forming reactions. semanticscholar.org This strategy allows for the functionalization of the carbon atom of the nitrile group.

Research into the activation of C-C bonds in aromatic nitriles has demonstrated the efficacy of Nickel(0) complexes. osti.gov Studies on various fluorinated benzonitriles have shown that reaction with a Nickel(0) fragment, such as that derived from [Ni(dippe)], initially forms an η²-nitrile complex. osti.govacs.org This intermediate can then undergo an intramolecular oxidative addition, leading to the cleavage of the C–CN bond and the formation of a Ni(II) aryl-cyano complex. osti.gov

The stability of this C-C bond activation product is highly dependent on the position of the fluorine substituents. osti.gov

ortho-Fluoro Effect: The presence of a fluorine atom ortho to the nitrile group has been shown to have a profound stabilizing effect on the C-C bond activation product, making the oxidative addition more favorable. osti.gov

meta-Fluoro Effect: A fluorine atom at the meta position, as is the case in this compound, has a significantly smaller but still favorable impact on the thermodynamics of the C-CN bond cleavage. osti.gov

Experimental data for the C-CN bond activation of 3-fluorobenzonitrile, a structural analogue, provides insight into the thermodynamics of this process. The negative Gibbs free energy (ΔG°) indicates that the formation of the C-CN bond activation product is energetically favorable. acs.org

| Solvent | ΔH° (kcal/mol) | ΔS° (e.u.) | ΔG°₂₉₈ (kcal/mol) |

|---|---|---|---|

| Toluene-d₈ | -1.6 (± 0.2) | -0.5 (± 0.6) | -1.5 (± 0.4) |

| THF-d₈ | -2.1 (± 0.2) | -1.0 (± 0.6) | -1.8 (± 0.4) |

These findings suggest that the C-CN bond in this compound is susceptible to activation by suitable transition metal catalysts like Nickel(0), opening pathways for further functionalization.

Metal-Mediated C-CN Bond Activation and Functionalization

Mechanistic Studies of C-C≡N Cleavage

The cleavage of the carbon-cyano (C-CN) bond in aromatic nitriles is a synthetically significant transformation, though it requires specific conditions to overcome the bond's inherent stability. In the context of substituted benzonitriles, this reaction is often facilitated by transition metal complexes. Studies on various benzonitriles, including fluorinated analogs, have provided insight into these mechanisms.

Research has demonstrated that zerovalent nickel complexes can mediate the C-CN bond activation. For instance, the reaction of [Ni(dippe)(μ-H)]₂ with fluorobenzonitriles leads to the formation of an η²-nitrile complex, which can then undergo oxidative addition to cleave the C-CN bond. acs.org The thermodynamics of this process are influenced by the position of the fluoro substituent; electronegative groups like fluorine tend to drive the equilibrium towards the C-CN bond activation products. acs.org The reaction is also sensitive to the solvent, with the Gibbs free energy being more negative in polar solvents like THF compared to nonpolar ones like toluene (B28343). acs.org

The general mechanism for such transformations can involve several organometallic steps. Following the initial C-CN bond cleavage, subsequent reactions can occur. For example, a dinickel(I) hydride complex has been shown to react with aliphatic nitriles, resulting in C-CN bond cleavage and the release of alkanes, suggesting the formation of reactive nickel alkyl intermediates. acs.org While this study focused on aliphatic nitriles, the principles of bond activation by metal hydrides are broadly applicable. The process can be reversible, with potential for β-hydride elimination from the resulting metal-alkyl intermediate, leading to isomerized products. acs.org

Table 1: Thermodynamic Data for C-CN Bond Activation of Fluorobenzonitriles by a Nickel Complex This table presents thermodynamic parameters for the equilibrium between the η²-nitrile complex and the C-CN bond activation product for different fluorobenzonitrile isomers in two solvents.

| Compound | Solvent | ΔH° (kcal/mol) | ΔS° (e.u.) | ΔG°₂₉₈ (kcal/mol) |

|---|---|---|---|---|

| 3-Fluorobenzonitrile | THF-d₈ | -3.1 ± 0.2 | -3.4 ± 0.6 | -2.1 |

| 3-Fluorobenzonitrile | Toluene-d₈ | -2.9 ± 0.1 | -6.1 ± 0.4 | -1.1 |

| 4-Fluorobenzonitrile (B33359) | THF-d₈ | -2.5 ± 0.1 | -1.4 ± 0.4 | -2.1 |

| 4-Fluorobenzonitrile | Toluene-d₈ | -1.4 ± 0.1 | -2.4 ± 0.2 | -0.7 |

Source: Adapted from Organometallics 2023, 42, 13, 1535–1542. acs.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the four substituents. Substituents on a benzene ring influence both the rate of reaction (activation/deactivation) and the position of attack (orientation). libretexts.org

The substituents on this molecule are:

Chlorine (-Cl) at C2 and C4: Halogens are deactivating groups, meaning they make the ring less reactive than benzene. libretexts.org However, they are ortho, para-directors because their non-bonding electron pairs can stabilize the carbocation intermediate (arenium ion) through resonance when the electrophile attacks at the ortho or para positions. libretexts.orglibretexts.org

Fluorine (-F) at C3: Fluorine is also a deactivating, ortho, para-director for the same reasons as chlorine. libretexts.org

Cyano (-CN) at C1: The nitrile group is a strong deactivating group due to its inductive electron-withdrawing effect and resonance. It is a meta-director. libretexts.org

Attack at C5: This position is meta to the -CN group, ortho to the -Cl at C4, and meta to the -F at C3 and the -Cl at C2. The meta-directing -CN group and the ortho-directing -Cl at C4 both favor this position.

Attack at C6: This position is ortho to the -CN group, meta to the -Cl at C4, para to the -F at C3, and ortho to the -Cl at C2. The ortho, para-directing -F and -Cl (at C2) groups favor this position.

Given that all the halogen substituents are deactivators, their directing influence might be weaker than in activated rings. However, the strong meta-directing nature of the -CN group, combined with the ortho-directing effect from the C4-chloro substituent, would strongly suggest that electrophilic attack is most likely to occur at the C5 position .

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Example | Reactivity Effect | Directing Effect |

|---|---|---|---|

| Halogens | -F, -Cl, -Br | Deactivating | Ortho, Para |

| Nitrile | -CN | Strongly Deactivating | Meta |

| Alkyl | -CH₃ | Activating | Ortho, Para |

| Hydroxyl | -OH | Strongly Activating | Ortho, Para |

| Nitro | -NO₂ | Strongly Deactivating | Meta |

Source: Adapted from Chemistry LibreTexts and various organic chemistry resources. libretexts.orglibretexts.org

Reductive Dehalogenation Processes

Reductive dehalogenation is a key transformation pathway for halogenated aromatic compounds, involving the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. This process is significant for both synthetic applications and environmental remediation. For this compound, this can proceed via microbial or electrochemical methods.

In general, microbial dehalogenation is influenced by factors such as the position of the halogens and the electronic properties of the aromatic ring. For polychlorinated benzenes, dechlorination often proceeds sequentially. The presence of electron-withdrawing groups, like the nitrile group in this compound, can influence the redox potential and thus the feasibility of the dehalogenation steps. The regioselectivity would depend on the specific enzymes of the microorganism, which may preferentially attack sterically accessible halogens or those flanked by other substituents in a particular way.

Electrochemical reduction offers a controlled method for studying and performing dehalogenation reactions on compounds like this compound. The mechanism typically involves the stepwise transfer of electrons to the molecule.

For a molecule like this compound, the radical anion [C₇H₂Cl₂FN]⁻• is formed. This species is generally unstable and decomposes by cleaving a carbon-halogen bond, which is typically the weakest bond, to release a halide ion and form an aryl radical. acs.org

[C₇H₂Cl₂FN] + e⁻ → [C₇H₂Cl₂FN]⁻• → [C₇H₂ClFN]• + Cl⁻

The question of regioselectivity arises here: which carbon-halogen bond breaks first? Generally, the C-Cl bond is weaker and more easily reduced than the C-F bond. Therefore, it is expected that one of the chlorine atoms would be eliminated preferentially over the fluorine atom. The relative reduction potentials often dictate the order of cleavage. Studies on other halogenated aromatic compounds confirm that C-Cl bond cleavage occurs at less negative potentials than C-F bond cleavage. acs.org

[C₇H₂ClFN]• + e⁻ → [C₇H₂ClFN]⁻

This aryl anion is a strong base and will readily abstract a proton from a proton donor (HB) present in the solution to yield the final dehalogenated product. nsf.gov

[C₇H₂ClFN]⁻ + HB → C₇H₃ClFN + B⁻

The proton donor is thus essential for completing the reduction cycle and regenerating the parent compound in its dehalogenated form. The availability and strength of the proton donor can affect the reaction rate and efficiency. nsf.gov In some cases, the proton donor can also alter the reaction pathway, for example, by protonating the radical anion intermediate, which can influence its decomposition and subsequent steps. nih.gov

Electrochemical Reduction Mechanisms

Oxidation Reactions

Direct experimental data on the oxidation of this compound is not extensively documented in publicly available literature. However, the reactivity of the nitrile group and the halogenated benzene ring can be inferred from the behavior of related compounds.

The nitrile group is generally resistant to oxidation under mild conditions. Strong oxidizing agents are typically required to transform the nitrile functionality. Under harsh oxidative conditions, the nitrile group could potentially be hydrolyzed to a carboxylic acid, although this is more commonly achieved through hydrolytic pathways rather than direct oxidation.

The chlorinated and fluorinated benzene ring is also relatively stable towards oxidation. The electron-withdrawing nature of the nitrile and halogen substituents deactivates the aromatic ring, making it less susceptible to electrophilic attack and oxidative degradation.

A relevant industrial process for a related compound is the ammoxidation of 2,4-dichlorotoluene (B165549) to produce 2,4-dichlorobenzonitrile (B1293624). google.comgoogle.com This reaction involves the oxidation of the methyl group in the presence of ammonia (B1221849) and a catalyst at high temperatures (300–500 °C). google.comgoogle.com While this is a synthesis method for a precursor, it highlights the conditions under which the dichlorinated aromatic ring is stable. Deep oxidation to CO2, CO, and HCN can occur at temperatures above 450 °C, indicating that the aromatic ring can be broken down under sufficiently forceful conditions. google.comgoogle.com

Table 1: Inferred Oxidation Reactivity of this compound

| Oxidizing Agent | Expected Transformation | Plausibility |

| Mild Oxidants (e.g., MnO2) | No significant reaction expected at the nitrile or aromatic ring. | High |

| Strong Oxidants (e.g., KMnO4, O3) | Potential for ring cleavage under harsh conditions. Hydrolysis of the nitrile to a carboxylic acid may also occur, though typically requires aqueous acidic or basic conditions. | Moderate |

| Ammoxidation Conditions (High T, Catalyst) | The aromatic nitrile core is expected to be stable, as demonstrated by the synthesis of dichlorobenzonitriles under similar conditions. google.comgoogle.com | High |

Photochemical Reactivity

The photochemical reactivity of halogenated aromatic nitriles has been a subject of interest, particularly in the context of photochemically induced substitution and degradation pathways. While specific studies on this compound are limited, the behavior of other chloro- and fluoro-substituted benzonitriles provides a framework for its expected photochemical transformations.

One notable photochemical reaction of halogenated aromatic nitriles is the formation of biaryls. For instance, the irradiation of tetrachlorophthalonitriles and tetrafluorophthalonitriles in the presence of methoxybenzenes leads to the formation of biaryl compounds. rsc.org A similar process has been observed with 2- and 4-chlorobenzonitrile, suggesting that photosubstitution of a halogen atom can occur. rsc.org This reactivity suggests that under UV irradiation, this compound could potentially undergo substitution of one of its chlorine atoms.

The electrochemical formation and decomposition of halogenated benzonitrile (B105546) anion radicals have also been studied. acs.org These studies provide insight into the electron-accepting properties of these molecules and their behavior upon one-electron reduction, which can be a key step in photochemical processes.

The herbicide Dichlobenil (2,6-dichlorobenzonitrile) is known to be very persistent in water, with dissipation occurring over 5 to 6 months. wikipedia.org This suggests a degree of stability to environmental photochemical degradation.

Table 2: Potential Photochemical Reactions of this compound

| Reaction Type | Reactant/Condition | Expected Product | Reference |

| Biaryl Formation | Methoxybenzenes, UV Irradiation | Substitution of a chlorine atom to form a methoxy-substituted biaryl. | rsc.org |

| Reductive Dehalogenation | Electron Donor, UV Irradiation | Potential for cleavage of a C-Cl bond. | acs.org |

Theoretical and Computational Studies of 2,4 Dichloro 3 Fluorobenzonitrile

Quantum Chemical Calculations

There are no published records of specific quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, being applied to 2,4-dichloro-3-fluorobenzonitrile. Consequently, data regarding its optimized geometry, molecular structure, vibrational frequencies, spectroscopic predictions, and electronic structure analysis, including HOMO/LUMO energy levels, are not available.

Density Functional Theory (DFT) Applications

No literature has been found that applies DFT methods to the study of this compound.

Specific data on the optimized geometry and molecular structure of this compound from DFT calculations are not present in the reviewed literature.

There are no available DFT-based predictions for the vibrational frequencies and spectroscopic characteristics of this compound.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound using DFT is not documented.

Ab Initio Methods

Similarly, no studies employing ab initio computational methods to analyze this compound have been identified.

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate mechanisms of chemical reactions involving this compound. Through the application of quantum chemical calculations, researchers can explore reaction pathways, identify transient species, and understand the electronic factors governing the compound's reactivity.

Transition State Analysis

While specific transition state analyses for this compound are not extensively documented, studies on related fluorinated benzonitriles offer valuable parallels. For instance, in the nickel-catalyzed C-C bond activation of fluorinated benzonitriles, density functional theory (DFT) calculations have been employed to map the potential energy surface and locate transition state structures. utrgv.eduosti.govacs.org These studies reveal that the reaction typically proceeds from an initial η²-nitrile complex to the C-CN bond activation product through a well-defined transition state. utrgv.eduosti.govacs.org The energy barrier associated with this transition state is influenced by the position and number of fluoro substituents on the aromatic ring.

Reaction Pathway Elucidation

Computational studies have been instrumental in elucidating the reaction pathways of halogenated aromatic compounds. For the dehalogenation of polychlorinated biphenyls (PCBs), theoretical investigations have predicted the photodechlorination pathway by calculating the bond dissociation energies of C-Cl bonds and the activation energies for their cleavage in the excited triplet state. nih.gov These studies indicate that the dissociation of the C-Cl bond is often the rate-determining step. nih.gov

In the context of microbial degradation, computational chemistry has been used to model the dehalogenation pathways of halogenated benzonitriles by organisms such as Dehalococcoides mccartyi. nih.gov These models suggest that the regioselective removal of halogens is a key aspect of the reaction pathway. nih.gov Furthermore, electrochemical dehalogenation of aryl halides is proposed to proceed via the formation of a radical anion intermediate, followed by cleavage of the carbon-halogen bond. chinesechemsoc.org

Electron Density Modeling in Dehalogenation

Electron density modeling is a critical component in understanding the dehalogenation of aryl halides. In the microbial reductive dehalogenation of various halogenated aromatic compounds, including benzonitriles, it has been demonstrated that the regioselective removal of halogens is governed by the partial charge of the halogen atom. nih.gov Computational models have shown that the halogen with the least negative partial charge is preferentially removed. nih.gov This suggests that the initial step of the reaction involves a single electron transfer to the apical halogen site. nih.gov

Reviews of computational studies on the dehalogenation of halogenated organic compounds highlight the importance of calculating key physicochemical properties, such as frontier orbital energies and thermodynamic properties, at various levels of theory, including DFT. nih.gov These calculations help to connect the electronic structure of the molecule to its reactivity and the specific dehalogenation pathway it undergoes. nih.gov

Structure-Reactivity Relationships from Computational Data

The arrangement of substituents on the benzonitrile (B105546) ring profoundly influences its chemical behavior. Computational data provides a quantitative basis for understanding these structure-reactivity relationships.

Ortho-Fluoro Effects on C-C Bond Activation

The presence of a fluorine atom ortho to the nitrile group has a significant impact on the C-C bond activation of benzonitriles. utrgv.eduosti.govacs.org Computational and experimental studies on the reaction of fluorinated benzonitriles with nickel(0) complexes have shown that the stability of the C-C bond activation products is strongly dependent on the number of ortho-fluoro substituents. utrgv.eduosti.govacs.org Each ortho-fluoro substituent contributes significantly to the negative Gibbs free energy of the reaction, making the activation product more stable. utrgv.eduosti.govacs.org In contrast, meta-fluoro substituents have a much smaller stabilizing effect. utrgv.eduosti.govacs.org

The stabilizing effect of the ortho-fluoro substituent is attributed to its strong electron-withdrawing nature, which influences the thermodynamics of the oxidative addition of the C-CN bond to the metal center. utrgv.eduacs.org This "ortho-fluoro effect" has been compared to the effects of other substituents, such as methyl and trifluoromethyl groups, in DFT studies. utexas.eduutexas.edu These studies have found that while fluoro groups are stabilizing, methyl groups can be destabilizing. utexas.edu

Influence of Substituent Position on Electronic Properties

The positions of the chloro and fluoro substituents in this compound have a combined influence on the electronic properties of the molecule. Studies on halonitrobenzenes have shown that ortho-isomers can possess unique electronic properties due to the interaction between adjacent halogen and nitro groups, which affects the conjugation with the benzene (B151609) ring's π orbitals. nih.gov A similar principle can be applied to substituted benzonitriles, where the interplay between the inductive and resonance effects of the halogens at different positions dictates the electron density distribution in the aromatic ring.

DFT calculations on other halogenated organic compounds have demonstrated that the type of halogen substituent systematically influences the electronic structure. nih.gov For instance, the contribution of halogen p orbitals to the upper valence bands is a key determinant of the material's electronic properties. nih.gov The electronegativity and atomic radius of the substituted halogens also correlate with structural parameters like crystal lattice constants. nih.gov In the case of this compound, the specific arrangement of one fluorine and two chlorine atoms creates a unique electronic environment that governs its reactivity in processes like nucleophilic aromatic substitution and dehalogenation.

Data Tables

Table 1: Calculated Thermodynamic Parameters for the C-CN Bond Activation of Fluorinated Benzonitriles with a Nickel(0) Complex

| Compound | Solvent | ΔG° (kcal/mol) |

| 3-Fluorobenzonitrile | THF | Negative |

| 4-Fluorobenzonitrile (B33359) | THF | Negative |

| 3-Fluorobenzonitrile | Toluene (B28343) | Negative |

| 4-Fluorobenzonitrile | Toluene | Negative |

| Data suggests that the formation of C-CN bond activation products is energetically favorable. The Gibbs free energy is more negative in the more polar solvent, THF. acs.org |

Table 2: Influence of Ortho-Substituents on the Stability of C-CN Bond Activation Products

| Substituent | Position | Stabilization Effect (kcal/mol per substituent) |

| Fluoro | Ortho | -6.6 |

| Fluoro | Meta | -1.8 |

| Data from studies on fluorinated benzonitriles reacting with a nickel(0) fragment, indicating a strong stabilizing effect from ortho-fluoro substituents. utrgv.eduosti.govacs.org |

Intermolecular Interactions and Supramolecular Assembly

The supramolecular structure of this compound is determined by a variety of intermolecular forces. The presence of chlorine, fluorine, and a cyano group (-C≡N) on the benzene ring creates a molecule with a distinct electronic profile, featuring regions of both positive and negative electrostatic potential. This distribution is the primary driver for the formation of specific and directional interactions that lead to a stable, three-dimensional crystalline lattice. Computational modeling and theoretical studies are invaluable tools for dissecting these complex interactions.

Hydrogen Bonding and Halogen Bonding

Halogen bonding is another critical interaction for this molecule. The chlorine atoms, and to a lesser extent the fluorine atom, can act as halogen bond donors. A region of positive electrostatic potential, known as a σ-hole, can form on the outermost surface of the halogen atoms, along the extension of the C-Cl or C-F bond. This positive region can then interact favorably with a region of negative electrostatic potential on an adjacent molecule, such as the lone pair of electrons on the nitrogen atom of the nitrile group. Theoretical calculations are essential to determine the strength and directionality of these C-Cl···N and C-F···N halogen bonds.

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Aromatic C-H | Nitrile Nitrogen (N) | Formation of chains or sheets |

| Hydrogen Bonding | Aromatic C-H | Fluorine (F) | Cross-linking of molecular motifs |

| Halogen Bonding | Chlorine (Cl) | Nitrile Nitrogen (N) | Primary directional force in crystal packing |

| Halogen Bonding | Fluorine (F) | Nitrile Nitrogen (N) | Secondary directional interaction |

| Interaction Feature | Description | Impact on Supramolecular Structure |

| Stacking Geometry | Can be parallel-displaced or T-shaped. | Dictates the columnar arrangement of molecules. |

| Interplanar Distance | The distance between the centroids of interacting aromatic rings. | A key parameter in determining the strength of the interaction. |

| Electronic Effects | Halogen substituents modify the quadrupole moment of the aromatic ring. | Influences the energetic favorability of different stacking modes. |

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Pharmaceuticals

The unique arrangement of halogen and nitrile groups on the benzonitrile (B105546) scaffold makes it a crucial starting material for various biologically active compounds.

Synthesis of Fluoroquinolone Antibiotics (e.g., Finafloxacin (B1662518) Hydrochloride)

Fluoroquinolones are a significant class of synthetic broad-spectrum antibacterial agents. ijbpas.comnih.gov The synthesis of these complex molecules often relies on versatile building blocks. While various fluorinated and chlorinated benzonitriles are key intermediates in pharmaceutical manufacturing, the related compound 2,6-dichloro-3-fluorobenzonitrile (B173952) has been specifically identified as a useful intermediate in the synthesis of Finafloxacin Hydrochloride. researchgate.netresearchgate.net This highlights the importance of the dichlorofluorobenzonitrile scaffold in constructing the core structures of modern antibiotics.

Development of PET Radiotracers (e.g., for mGluR5 imaging)

Positron Emission Tomography (PET) is a critical non-invasive imaging technique in clinical research. The development of specific radiotracers allows for the visualization and study of biological targets in the body. For instance, the PET tracer [18F]FPEB is a promising agent for imaging the metabotropic glutamate (B1630785) subtype 5 receptor (mGluR5), which is implicated in various neuropsychiatric disorders. nih.gov The synthesis of such tracers can be achieved through automated processes using aryl-chloro precursors. nih.gov Specifically, [18F]FPEB has been synthesized from a chlorobenzonitrile precursor, demonstrating the utility of this class of compounds in creating advanced medical imaging agents. nih.gov

Intermediates for Other Biologically Active Compounds

The reactivity of 2,4-Dichloro-3-fluorobenzonitrile allows it to be a foundational element in the synthesis of a wider range of biologically active molecules. nih.gov Ortho-cyano substituted biaryls, for example, are recognized as valuable pharmaceutical intermediates. nih.gov These structures can be synthesized through methods like palladium-catalyzed ortho-arylation of benzamide (B126) derivatives, which are then converted to the corresponding benzonitriles. nih.gov This pathway underscores the role of functionalized benzonitriles as building blocks for diverse and complex therapeutic agents.

Building Block for Agrochemicals and Crop Protection Agents

Beyond pharmaceuticals, fluorobenzonitriles are integral to the agricultural industry. Compounds such as 2,4-dichloro-5-fluorobenzonitrile (B139205) and 2,6-dichloro-3-fluorobenzonitrile are established intermediates in the production of plant protection agents. google.comgoogle.comresearchgate.net The chemical properties of this compound make it a similarly useful building block for developing new agrochemicals designed for crop protection. google.com

Role in the Synthesis of Functionalized Benzonitriles

The chemical structure of this compound allows for various transformations, making it a key component in the synthesis of other specialized benzonitriles. nih.gov The activation of the C-CN bond in fluorinated benzonitriles is one such transformation that enables the creation of novel molecular structures. acs.org

Preparation of Dichloro-cyano-fluorobenzoic Acids

A notable application is the conversion of the nitrile group into a carboxylic acid. A two-step process has been developed for the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a related functionalized benzoic acid. researchgate.netgoogle.com This process starts with the isomeric 2,6-dichloro-3-fluorobenzonitrile, demonstrating a synthetic pathway where the benzonitrile moiety is transformed to meet the structural requirements of a target molecule. researchgate.netgoogle.com

Synthesis of Fluorinated Aminobenzofurans

Fluorinated aminobenzofurans are an important class of heterocyclic compounds, widely explored in medicinal chemistry for their potential biological activities. The synthesis of these complex molecules can be achieved through various strategies, with one notable method involving the use of fluorinated benzonitrile derivatives in a tandem SNAr (Nucleophilic Aromatic Substitution)-cyclocondensation reaction.

While direct synthesis examples using this compound are not prominently detailed in the literature, a well-established methodology utilizes structurally related polyfluorinated benzonitriles, such as 4-substituted perfluorobenzonitriles, to construct the aminobenzofuran scaffold. This process serves as a representative model for how dichlorofluorobenzonitrile isomers could be employed. The general reaction involves a tandem SNAr-cyclocondensation of a fluorinated benzonitrile with an α-hydroxycarbonyl compound in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This approach has been successfully used to create a diverse library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans with yields ranging from low to good. The presence of fluorine is not only a key feature of the final product but also facilitates the initial SNAr reaction, which is crucial for the annulation of the furan (B31954) ring.

This strategy highlights the utility of activated benzonitriles as precursors for complex heterocyclic systems. The specific arrangement of halogens on this compound provides multiple reactive sites, offering potential for selective functionalization to build similarly complex molecular architectures.

Table 1: Examples of Synthesized 3-Aminobenzofurans from Fluorinated Benzonitriles This table showcases derivatives synthesized via the tandem SNAr-cyclocondensation strategy, illustrating the versatility of fluorinated benzonitriles in building heterocyclic scaffolds.

| Starting Benzonitrile Derivative | α-Hydroxycarbonyl Compound | Resulting Aminobenzofuran Structure |

| 4-Morpholinotetrafluorobenzonitrile | 2-Hydroxy-1-phenylethanone | 3-Amino-6-morpholino-2-phenyl-4,5,7-trifluorobenzofuran |

| 4-(4-Methylpiperazin-1-yl)tetrafluorobenzonitrile | 2-Hydroxy-1-(4-methoxyphenyl)ethanone | 3-Amino-6-(4-methylpiperazin-1-yl)-2-(4-methoxyphenyl)-4,5,7-trifluorobenzofuran |

| 4-(Imidazol-1-yl)tetrafluorobenzonitrile | 1-Hydroxy-2-butanone | 3-Amino-6-(imidazol-1-yl)-2-ethyl-4,5,7-trifluorobenzofuran |

Application in Material Science

The distinct electronic properties and reactive sites of this compound make it a compound of interest in material science. Its derivatives are explored as precursors to high-performance polymers, components in energy storage systems, and building blocks for functional dyes.

Precursors for Polymers and Thermally Stable Materials

Halogenated benzonitriles are recognized as important synthetic building blocks. google.com The presence of multiple halogen atoms on the aromatic ring of this compound allows it to function as a monomer or cross-linking agent in polymerization reactions. The chlorine atoms, being susceptible to nucleophilic substitution, can be replaced to form ether or amine linkages, which are characteristic of high-performance polymers like polyetherimides and polyimides.

Polyimides, in particular, are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them critical materials in the aerospace and electronics industries. The incorporation of fluorine atoms into the polymer backbone is a well-known strategy to enhance properties such as thermal stability, solubility, and dielectric performance. While direct polymerization of this compound is not widely documented, its potential lies in its conversion to diamine monomers, which are key components in polyimide synthesis. The nitrile group can be reduced to an amine, and the halogen sites offer further pathways for creating complex, thermally stable polymer architectures. Related dihalo cyanophenyl compounds are noted for their use in manufacturing engineering plastics, suggesting that fluorinated analogues like this compound are strong candidates for developing next-generation thermally stable materials. innospk.com

Components in Electrolyte Systems (e.g., for Lithium-Ion Batteries)

The field of energy storage, particularly lithium-ion batteries, relies on the development of advanced electrolyte formulations to improve performance, safety, and lifespan. Fluorinated compounds are increasingly used as additives in these electrolytes. google.com Patents reveal that fluorinated compounds, including fluorobenzonitriles, are valuable as additives for electrolytes in lithium-ion batteries. google.com

These additives can confer several advantages, including an increase in charge/discharge cycles, slower battery aging, and enhanced capacity. google.com Fluorobenzonitriles are typically added to the electrolyte solvent in amounts ranging from 1 to 25% by weight. google.com Their function is often related to the formation of a stable and robust solid-electrolyte interphase (SEI) on the surface of the electrodes. calpaclab.com A well-formed SEI is critical as it prevents the degradation of the electrolyte and the electrode material, facilitating stable ion kinetics and extending the battery's service life. The electron-withdrawing nature of the nitrile and fluorine groups in this compound can influence the electrochemical window of the electrolyte and participate in the formation of a protective interfacial layer.

Table 2: Role of Fluorinated Additives in Lithium-Ion Batteries

| Additive Function | Mechanism / Benefit | Relevance of Fluorobenzonitriles |

| Improved SEI Formation | Forms a stable, protective film on the anode, preventing solvent co-intercalation and degradation. | The nitrile and fluoro- groups can be electrochemically reduced to form stable inorganic components (e.g., LiF) in the SEI. |

| Enhanced Thermal Stability | Increases the thermal stability of the highly reactive LiPF₆ salt and the overall electrolyte system. | Strong C-F bonds contribute to higher thermal and oxidative stability. |

| Increased Ionic Conductivity | Can modify the solvation shell of Li⁺ ions, potentially improving their mobility. | The polar nitrile group can interact with Li⁺ ions, influencing the electrolyte's properties. |

| Overcharge Protection | Some additives polymerize at high voltages, increasing internal resistance and stopping overcharge. | Aromatic nitriles can undergo electropolymerization under certain conditions. |

Dyes and Optical Display Devices

Fluorobenzonitriles serve as important intermediates in the synthesis of dyes. google.com The textile industry, for instance, utilizes fluorobenzonitrile derivatives for creating dyes used in functional fabrics that require chemical resistance or enhanced dye uptake. openpr.com The electron-withdrawing properties of the nitrile (–CN) and halogen substituents on the benzene (B151609) ring are crucial in this context. These groups can be part of a larger chromophore system, where they act as powerful modulators of the electronic and optical properties of the dye molecule. By influencing the intramolecular charge transfer (ICT) characteristics, they can be used to tune the color (absorption and emission wavelengths) and improve properties like photostability and fluorescence efficiency.

In the realm of optical display devices, fluorinated compounds are essential components in liquid crystal (LC) mixtures. nih.gov While liquid crystals are a distinct class of molecules, the synthetic principles are related. The introduction of fluorine atoms into mesogenic (liquid-crystalline) molecules is a key strategy to optimize properties such as dielectric anisotropy, viscosity, and optical birefringence. nih.gov Benzonitrile-containing molecules are themselves a classic structural motif in liquid crystals. Therefore, this compound represents a versatile precursor that could be chemically modified to produce novel fluorinated liquid crystal materials for advanced displays. nih.govyoutube.com

Analytical Methods and Characterization in Research

Spectroscopic Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of 2,4-dichloro-3-fluorobenzonitrile. Each technique provides a unique piece of the puzzle, and when used in combination, they allow for an unambiguous identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), fluorine (¹⁹F), and carbon (¹³C) atoms within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two hydrogen atoms on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the nitrile group. The proton at position 5 (H-5) would likely appear at a different chemical shift than the proton at position 6 (H-6) due to their different proximities to the surrounding substituents. Furthermore, these protons would exhibit coupling to the adjacent fluorine atom and potentially to each other, resulting in complex splitting patterns (e.g., doublets of doublets). For comparison, in the spectrum of 3-fluorobenzonitrile, the aromatic protons appear in a complex multiplet between 7.35 and 7.52 ppm. chemicalbook.comchemicalbook.com

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a direct observation of the fluorine atom. For this compound, a single resonance is expected for the fluorine atom at position 3. The chemical shift of this signal is highly sensitive to its electronic environment. The presence of two adjacent chlorine atoms and the nitrile group will influence its position. The signal would likely be a multiplet due to coupling with the neighboring aromatic protons (H-5 and H-6). In related fluorinated aromatic compounds, typical ¹⁹F chemical shifts are observed in the range of -100 to -200 ppm relative to a standard like CFCl₃. rsc.org For instance, the ¹⁹F NMR spectrum of 4-fluorobenzonitrile (B33359) shows a signal where the fluorine is coupled to the adjacent protons. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bonded to the electronegative chlorine and fluorine atoms (C-2, C-3, and C-4) would be expected to have characteristic chemical shifts. The carbon of the nitrile group (C≡N) typically appears in the range of 110-125 ppm. The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF), which is a key identifying feature. For example, in the ¹³C NMR spectrum of 3-fluorobenzonitrile, the carbon atoms of the benzene ring and the nitrile group show distinct resonances. chemicalbook.com

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Couplings |

| ¹H | 7.0 - 8.0 | Multiplets (e.g., dd) | ³JHH, ³JHF, ⁴JHF |

| ¹⁹F | -100 to -150 | Multiplet | ³JFH, ⁴JFH |

| ¹³C | 100 - 160 (Aromatic), 110 - 125 (Nitrile) | Singlets or Doublets (due to C-F coupling) | ¹JCF, ²JCF, ³JCF |

Table 1: Predicted NMR Spectroscopic Data for this compound. This table is predictive and based on data from analogous compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp and strong absorption band around 2230-2210 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ region. The C-Cl and C-F stretching vibrations are expected in the fingerprint region (below 1400 cm⁻¹), typically between 1100-1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl bonds. For comparison, the IR spectrum of 2,4-dichlorobenzonitrile (B1293624) shows characteristic peaks for the nitrile and aromatic moieties. nist.gov

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| > 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2230 - 2210 | C≡N Stretch | Strong, Sharp |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |

| 1100 - 1000 | C-F Stretch | Strong |

| 800 - 600 | C-Cl Stretch | Medium to Strong |

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound. This table is predictive and based on characteristic group frequencies. vscht.czyoutube.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern, which can aid in confirming its structure. The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₇H₂Cl₂FN). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. msu.edumiamioh.edu

Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the nitrile group. msu.edu Therefore, fragment ions corresponding to the loss of Cl, F, or CN would be expected in the mass spectrum. For instance, the mass spectrum of 1,4-dichlorobenzene (B42874) shows a prominent molecular ion peak with the characteristic chlorine isotope pattern and fragment ions resulting from the loss of chlorine. nist.gov

| m/z Value | Identity | Comments |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion | Shows characteristic 9:6:1 isotope pattern for two chlorine atoms. |

| [M-Cl]⁺ | Loss of a chlorine atom | |

| [M-F]⁺ | Loss of a fluorine atom | |

| [M-CN]⁺ | Loss of the nitrile group |

Table 3: Predicted Key Ions in the Mass Spectrum of this compound. This table is predictive and based on general fragmentation patterns of related compounds.

UV-Visible Spectroscopy